Cas no 2364584-86-9 (5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole)

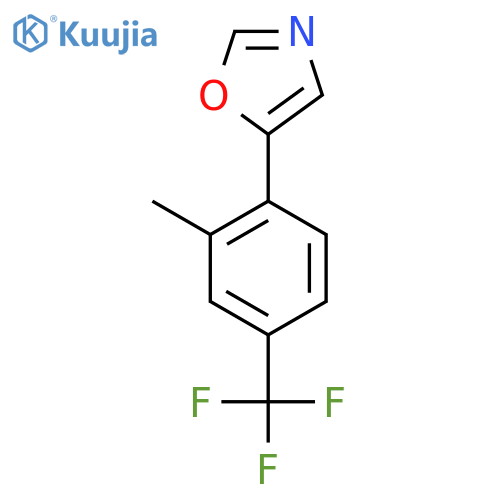

2364584-86-9 structure

商品名:5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole

CAS番号:2364584-86-9

MF:C11H8F3NO

メガワット:227.18253326416

MDL:MFCD32631860

CID:5074684

5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole 化学的及び物理的性質

名前と識別子

-

- 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole

- 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole

-

- MDL: MFCD32631860

- インチ: 1S/C11H8F3NO/c1-7-4-8(11(12,13)14)2-3-9(7)10-5-15-6-16-10/h2-6H,1H3

- InChIKey: ULCCNHXMJLSSIQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C2=CN=CO2)=C(C)C=1)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 244

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26

5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559752-250 mg |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 250MG |

€317.10 | 2023-04-13 | ||

| abcr | AB559752-1 g |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 1g |

€719.40 | 2023-04-13 | ||

| Aaron | AR021QNP-500mg |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole |

2364584-86-9 | 500mg |

$593.00 | 2023-12-14 | ||

| abcr | AB559752-250mg |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 250mg |

€322.10 | 2025-02-15 | ||

| abcr | AB559752-1g |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 1g |

€592.30 | 2025-02-15 | ||

| Aaron | AR021QNP-250mg |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole |

2364584-86-9 | 250mg |

$475.00 | 2023-12-14 | ||

| abcr | AB559752-5g |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 5g |

€1979.10 | 2025-02-15 | ||

| abcr | AB559752-500mg |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 500mg |

€439.00 | 2025-02-15 | ||

| abcr | AB559752-500 mg |

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |

2364584-86-9 | 500MG |

€528.60 | 2023-04-13 |

5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2364584-86-9 (5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2364584-86-9)5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):223.0/306.0/416.0/1403.0